Withania coagulans, also known as the "Indian cheese maker," is a perennial herb native to the Indian subcontinent. It has been traditionally utilized in Ayurvedic medicine for treating various ailments, including metabolic disorders and infections. The extraction of Coagulin G from this plant involves specific methods that ensure the preservation of its bioactive properties.
Coagulin G is classified as a withanolide, a type of steroidal lactone known for its diverse pharmacological effects. Withanolides are characterized by their unique molecular structures and are recognized for their roles in various biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities.
The synthesis of Coagulin G typically involves extraction and purification processes from Withania coagulans. The primary method includes:
Coagulin G exhibits a complex molecular structure typical of withanolides, characterized by multiple rings and functional groups that contribute to its biological activity. The specific structural formula includes various hydroxyl groups and a lactone ring, which are critical for its pharmacological effects.
Coagulin G participates in various chemical reactions that underline its biological functions:
The stability of Coagulin G under different pH levels and temperatures is essential for understanding its potential applications in pharmaceuticals and food technologies.
The mechanism through which Coagulin G exerts its effects involves several pathways:
Studies have demonstrated that Coagulin G exhibits significant activity against various pathogens, contributing to its traditional use in treating infections.
Coagulin G has numerous scientific uses:
Coagulin G was first isolated in 1998 from the whole plant of Withania coagulans (Solanaceae family), alongside its structural analog coagulin F. This breakthrough employed chromatographic separation techniques and spectral analysis (including 1D/2D NMR and mass spectrometry), revealing its identity as 17β,27-dihydroxy-14,20-epoxy-1-oxo-(22R)-witha-2,5,24-trienolide [1]. The compound’s crystallographic data confirmed a tetracyclic ergostane skeleton (C28 framework) modified by a δ-lactone ring at C-22–C-26, characteristic of withanolides [1] [5]. Key structural features include:
This discovery expanded the known chemical diversity of W. coagulans, which has since yielded >40 withanolides. Coagulin G remains one of the most studied due to its bioactivity and structural uniqueness [2] [5].
Table 1: Key Withanolides Identified in W. coagulans
Compound | Core Structure | Distinct Functional Groups |
---|---|---|
Coagulin G | Ergostane-2,5,24-trienolide | 17β,27-dihydroxy; 14,20-epoxy |
Coagulin F | Ergostane-3,5,24-trienolide | 27-hydroxy; 14,20-epoxy |
Withacoagulin G | Ergostane-5-enolide | 1-keto; 6α,7α-epoxy |
Coagulin C | Ergostane-24-enolide | 5β,6β-epoxy; 20α-hydroxy |
Coagulin G belongs to the ergostane-type withanolides, defined by a C-28 backbone with a β-oriented side chain and δ-lactone ring formed via oxidation of C-22 and C-26 [2] [4]. Its structural attributes position it within two critical withanolide subgroups:
Biogenetically, coagulin G arises from phytosterol precursors (e.g., sitosterol) through cytochrome P450-mediated hydroxylations and dehydrogenations. Its Δ²,⁵-diene system distinguishes it from Δ⁵-analogs (e.g., withaferin A), conferring enhanced electrophilicity and bioactivity [5] [6]. Compared to other withanolides:
Coagulin G’s biomedical significance stems from its dual anti-inflammatory and anticancer pharmacophores:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7